

physical and chemical properties of 2-(2,6-Dichlorophenoxy)propanamide

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Compound of Interest

Compound Name: 2-(2,6-Dichlorophenoxy)propanamide

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An In-depth Technical Guide to 2-(2,6-Dichlorophenoxy)propanamide

Disclaimer: Publicly available experimental data for **2-(2,6-Dichlorophenoxy)propanamide** is limited. This guide synthesizes information from structurally related compounds, particularly other dichlorophenoxy herbicides and aryloxyphenoxypropionates, to provide a comprehensive technical overview. All protocols and mechanisms described herein are based on established scientific principles for analogous molecules and should be adapted and validated experimentally for the specific compound of interest.

Introduction

2-(2,6-Dichlorophenoxy)propanamide is a small molecule belonging to the class of phenoxy herbicides, characterized by a dichlorinated phenyl ring linked via an ether bond to a propanamide moiety. While specific research on this compound is not extensively documented in public literature, its structural features suggest potential biological activity, likely analogous to other well-studied herbicides in its class. This guide aims to provide researchers, scientists, and drug development professionals with a detailed technical framework for understanding the physical, chemical, and potential biological properties of **2-(2,6-Dichlorophenoxy)propanamide**. By drawing parallels with closely related and well-characterized molecules, we can infer its likely behavior and provide a solid foundation for future research and development.

This document will delve into the compound's chemical identity, predicted physicochemical properties, a plausible synthetic route, expected spectroscopic characteristics, and a proposed mechanism of action based on its structural similarity to known protoporphyrinogen oxidase (PPO) inhibitors. Furthermore, we will outline potential analytical methodologies for its quantification and discuss general toxicological considerations.

Chemical Identity and Physicochemical Properties

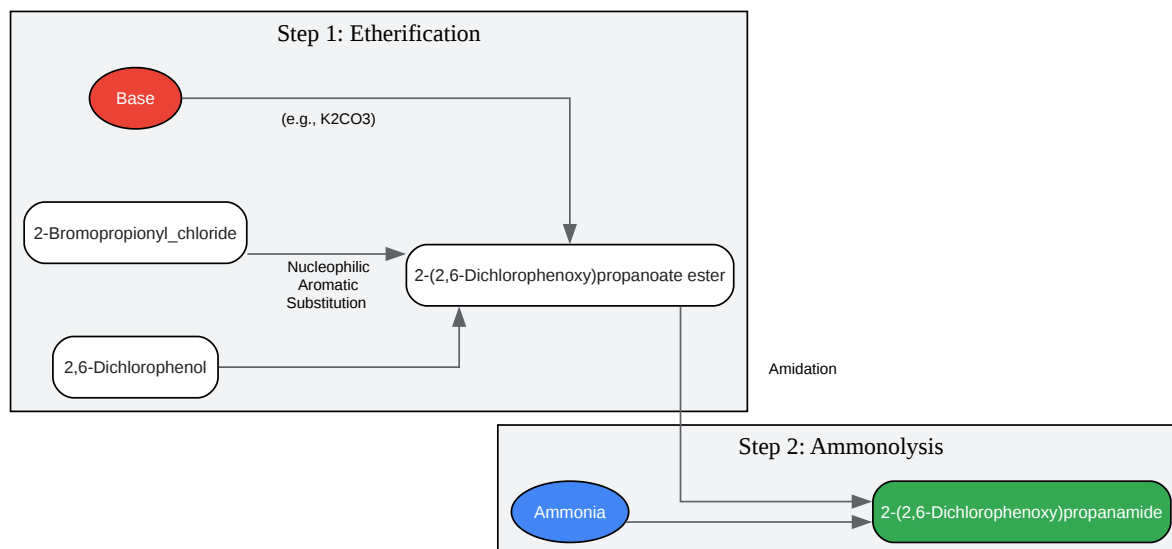
The fundamental identity of a compound is established by its structural and basic chemical information. For **2-(2,6-Dichlorophenoxy)propanamide**, these details are crucial for any experimental design.

Property	Value	Source
IUPAC Name	2-(2,6-dichlorophenoxy)propanamide	[1]
CAS Number	344411-67-2	[1]
Molecular Formula	C ₉ H ₉ Cl ₂ NO ₂	[1]
Molecular Weight	234.08 g/mol	[1]
Density	1.364 g/cm ³	[1]
Canonical SMILES	<chem>CC(C(=O)N)OC1=C(C=CC=C1Cl)Cl</chem>	[1]
InChI Key	KVCQWFJJUHDPLB-UHFFFAOYSA-N	[1]
Predicted LogP	~2.5 - 3.0	Inferred from related structures
Predicted Solubility	Low in water, soluble in organic solvents	Inferred from related structures
Predicted Melting Point	Not available (solid at room temp.)	-
Predicted Boiling Point	Not available	-
Predicted pKa	Not available (amide proton is weakly acidic)	-

Synthesis and Purification: A Proposed Pathway

A plausible synthetic route for **2-(2,6-Dichlorophenoxy)propanamide** can be extrapolated from established methods for aryloxyphenoxypropionate (APP) herbicides.[2] The core of this synthesis involves a nucleophilic aromatic substitution followed by amidation.

Proposed Synthetic Workflow



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Caption: Proposed two-step synthesis of **2-(2,6-Dichlorophenoxy)propanamide**.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of a 2-(2,6-Dichlorophenoxy)propanoate Ester

- To a solution of 2,6-dichlorophenol (1 equivalent) in a suitable aprotic solvent (e.g., acetone, acetonitrile), add a base such as anhydrous potassium carbonate (1.5 equivalents).
- Stir the mixture at room temperature for 30 minutes.
- Add an appropriate 2-bromopropionate ester (e.g., ethyl 2-bromopropionate) (1.1 equivalents) dropwise to the reaction mixture.
- Heat the reaction to reflux and monitor its progress using thin-layer chromatography (TLC).

- Upon completion, cool the reaction to room temperature and filter to remove the inorganic salts.
- Concentrate the filtrate under reduced pressure to obtain the crude ester intermediate.
- Purify the crude product by column chromatography on silica gel.

Step 2: Ammonolysis to **2-(2,6-Dichlorophenoxy)propanamide**

- Dissolve the purified ester intermediate (1 equivalent) in an excess of a saturated solution of ammonia in methanol.
- Stir the reaction mixture in a sealed vessel at room temperature.
- Monitor the reaction by TLC until the starting material is consumed.
- Remove the solvent and excess ammonia under reduced pressure.
- The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product, **2-(2,6-Dichlorophenoxy)propanamide**.

Spectroscopic Analysis (Predicted)

While experimental spectra are not available, the structural features of **2-(2,6-Dichlorophenoxy)propanamide** allow for the prediction of its key spectroscopic signatures.

- ¹H NMR: The proton NMR spectrum is expected to show a doublet for the methyl protons (CH₃) coupled to the adjacent methine proton. The methine proton (CH) would appear as a quartet. The aromatic protons on the dichlorophenyl ring would likely appear as a multiplet. The two amide protons (-NH₂) would present as a broad singlet.
- ¹³C NMR: The carbon NMR would show distinct signals for the methyl carbon, the methine carbon, the carbonyl carbon of the amide, and the carbons of the dichlorinated aromatic ring.
- Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the C=O stretching of the amide group around 1650-1690 cm⁻¹. N-H stretching vibrations of the primary amide would be visible as two bands in the region of 3100-3500 cm⁻¹. C-O-C

stretching of the ether linkage would appear in the 1000-1300 cm^{-1} region. Characteristic C-Cl stretching vibrations would be observed in the fingerprint region.

- **Mass Spectrometry (MS):** The mass spectrum would show a molecular ion peak (M^+) corresponding to the molecular weight of the compound. A characteristic isotopic pattern for two chlorine atoms (M , $M+2$, $M+4$ in a 9:6:1 ratio) would be a key identifier. Fragmentation patterns would likely involve cleavage of the ether bond and loss of the amide group.

Chemical Reactivity and Stability

The chemical reactivity of **2-(2,6-Dichlorophenoxy)propanamide** is dictated by its functional groups: the amide, the ether linkage, and the dichlorinated aromatic ring.

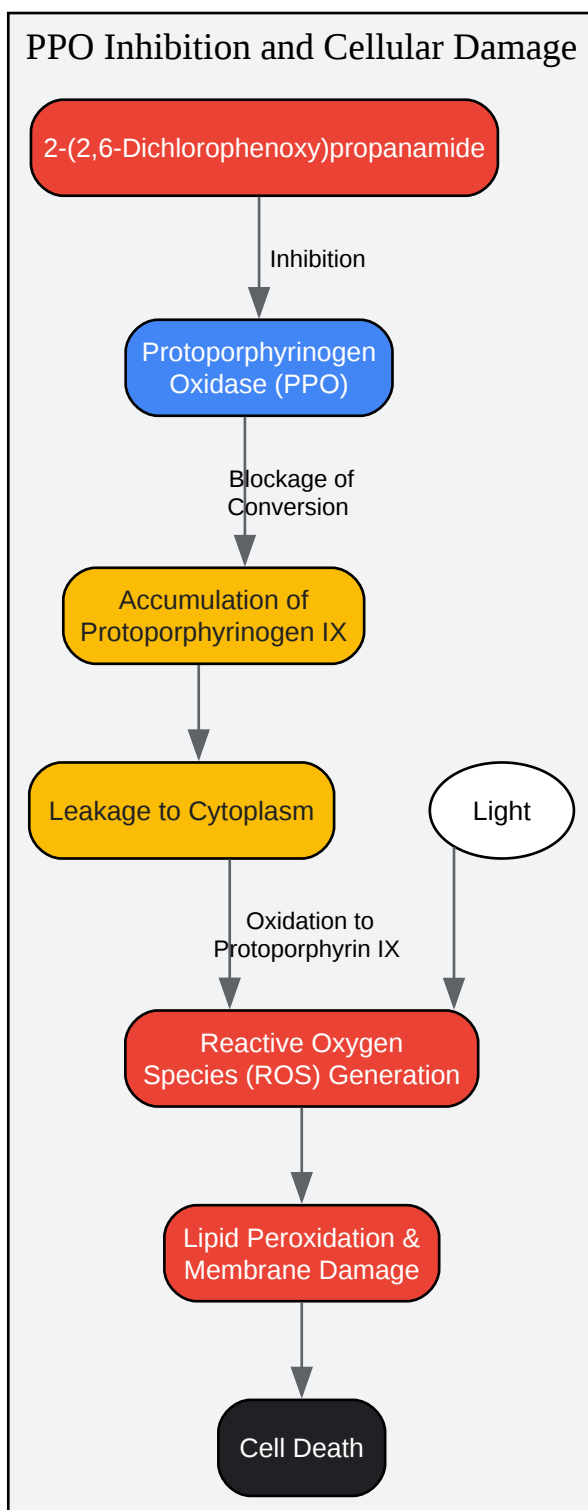
- **Amide Hydrolysis:** The amide group can be hydrolyzed to the corresponding carboxylic acid, 2-(2,6-dichlorophenoxy)propanoic acid, under acidic or basic conditions, particularly with heating.
- **Ether Cleavage:** The ether bond is generally stable but can be cleaved under harsh acidic conditions (e.g., with HBr or HI).
- **Aromatic Ring:** The dichlorinated phenyl ring is relatively unreactive towards electrophilic aromatic substitution due to the deactivating effect of the chlorine atoms and the ether oxygen.

The compound is expected to be stable under normal storage conditions, but degradation may occur upon exposure to strong acids, bases, or high temperatures.

Proposed Mechanism of Action: PPO Inhibition

Many herbicides with a phenoxy scaffold, such as lactofen, exert their phytotoxic effects by inhibiting the enzyme protoporphyrinogen oxidase (PPO).^[3] Given the structural similarity, it is plausible that **2-(2,6-Dichlorophenoxy)propanamide** shares this mechanism of action.

The PPO Inhibition Pathway



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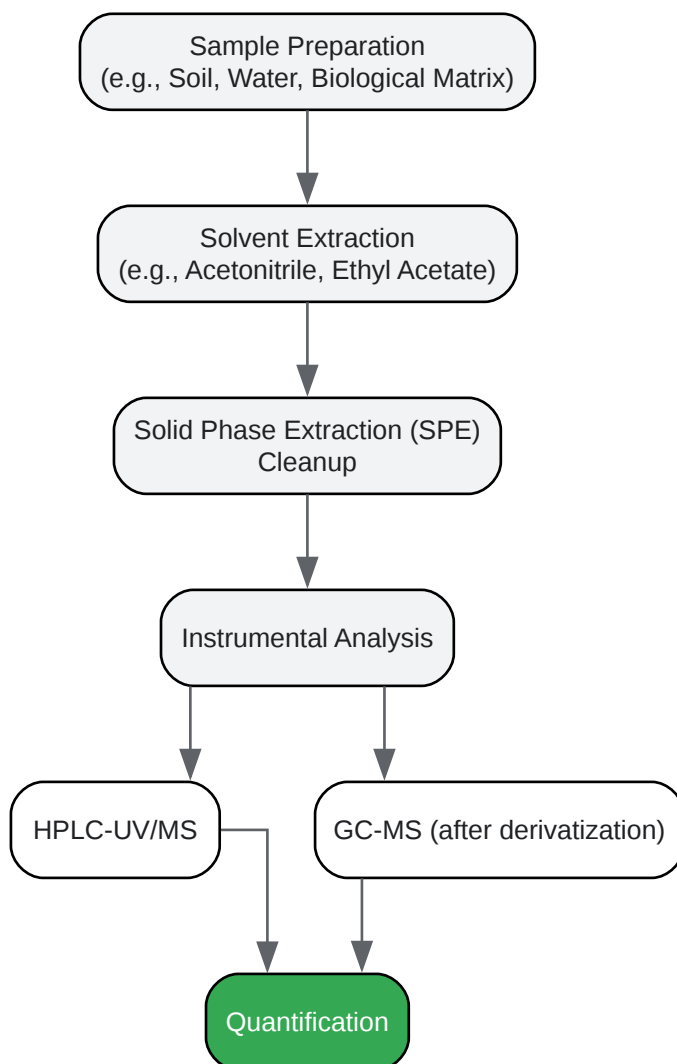
Caption: Proposed mechanism of action via PPO inhibition.

In this proposed pathway, the compound inhibits PPO, a key enzyme in the chlorophyll and heme biosynthesis pathways. This leads to the accumulation of its substrate, protoporphyrinogen IX, which then leaks from the chloroplast or mitochondria into the cytoplasm. In the presence of light and oxygen, this accumulated substrate is converted to protoporphyrin IX, a potent photosensitizer. The photosensitized protoporphyrin IX generates reactive oxygen species (ROS), which cause rapid lipid peroxidation and membrane damage, ultimately leading to cell death.

Analytical Methodology

The quantification of **2-(2,6-Dichlorophenoxy)propanamide** in various matrices would likely employ chromatographic techniques, similar to those used for other phenoxy herbicides.^[4]

Analytical Workflow



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Caption: A general workflow for the analysis of **2-(2,6-Dichlorophenoxy)propanamide**.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC coupled with a UV detector or a mass spectrometer (LC-MS) would be a suitable method for the direct analysis of the compound. An acidic mobile phase would likely be required to ensure good peak shape.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, derivatization of the amide group might be necessary to improve volatility and thermal stability.[5] However, direct analysis may also be possible depending on the compound's thermal properties.

Toxicology and Safety

Specific toxicological data for **2-(2,6-Dichlorophenoxy)propanamide** is not available.

However, compounds in the dichlorophenoxy class can exhibit varying degrees of toxicity.[6]

Standard laboratory safety precautions should be observed when handling this compound.

These include:

- Working in a well-ventilated fume hood.
- Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Avoiding inhalation of dust and contact with skin and eyes.
- Consulting the Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

2-(2,6-Dichlorophenoxy)propanamide is a molecule with potential biological activity, likely as a herbicide, based on its structural similarity to other known active compounds. This technical guide has provided a comprehensive overview of its predicted properties, a plausible synthetic route, expected analytical signatures, and a proposed mechanism of action. While much of this information is extrapolated from related compounds, it provides a robust starting point for researchers and professionals in the field of drug and herbicide development. Further

experimental validation is necessary to confirm the properties and activities outlined in this guide.

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